
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C23H17Br2FN4OS and its molecular weight is 576.28. The purity is usually 95%.
BenchChem offers high-quality N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Antimicrobial Derivatives
Several research studies have focused on the synthesis and characterization of novel compounds structurally related to N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide. These studies primarily explore the antimicrobial potential of these compounds. For example, Kaneria et al. (2016) synthesized 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives and screened them for antimicrobial activity against various bacterial and fungal strains. Similarly, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing 1,2,4-triazole, revealing notable antimicrobial and antioxidant activities (Kaneria et al., 2016; Desai et al., 2013; Menteşe et al., 2015).
Biochemical Analysis in Veterinary Medicine:
Determining Blood Composition and Biochemical Indicators
The derivatives of triazoles, including compounds structurally similar to N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide, have been studied for their effects on the morphological composition of blood and certain biochemical indicators in animals. Ohloblina et al. (2022) investigated these effects, focusing on the antimicrobial and antifungal properties of such compounds in veterinary practice (Ohloblina et al., 2022).
Antifungal and Apoptotic Effects:
Triazole-Oxadiazoles Against Candida Species
The synthesis of triazole-oxadiazole compounds and their antifungal and apoptotic activity against various Candida species have been extensively studied. Çavușoğlu et al. (2018) found that certain compounds within this class were particularly potent against Candida species, demonstrating significant apoptotic effects (Çavușoğlu et al., 2018).
Antioxidant and Antimicrobial Properties:
Synthesis and Evaluation of Novel Derivatives
Research efforts have also been directed towards synthesizing and evaluating the antioxidant and antimicrobial properties of 1,2,4-triazole derivatives. Baytas et al. (2012) synthesized a series of novel compounds and evaluated their antioxidant and antimicrobial efficacy, revealing the potential of these compounds in pharmaceutical applications (Baytas et al., 2012).
Propiedades
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Br2FN4OS/c24-16-7-5-15(6-8-16)14-32-23-29-28-21(30(23)18-11-9-17(25)10-12-18)13-27-22(31)19-3-1-2-4-20(19)26/h1-12H,13-14H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEGGAQHWXDSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Br2FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)
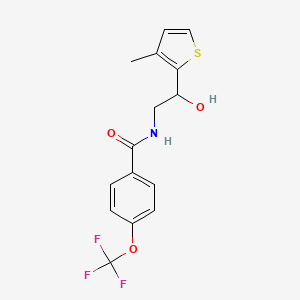

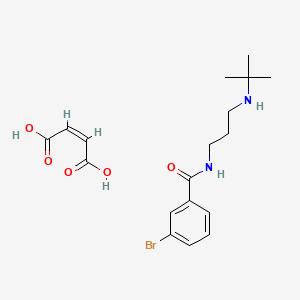
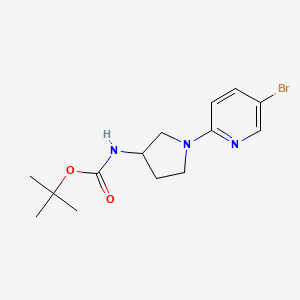
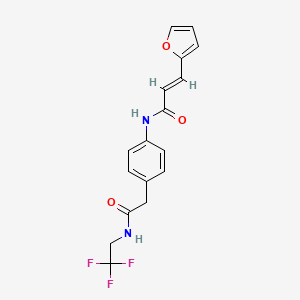

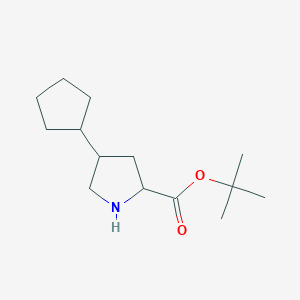


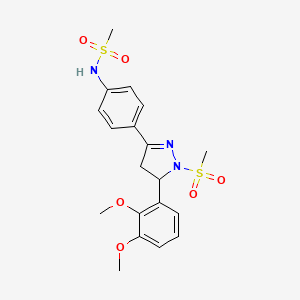

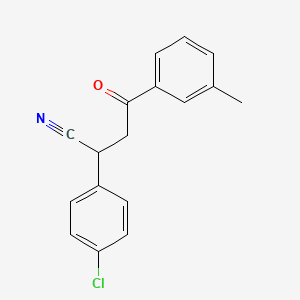
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride](/img/structure/B2774922.png)